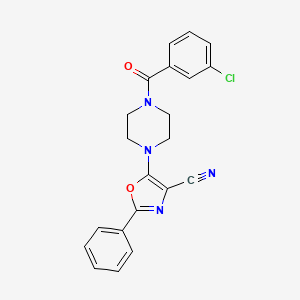
5-(4-(3-Chlorobenzoyl)pipérazin-1-yl)-2-phényloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Mécanisme D'action
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile involves the inhibition of various neurotransmitters and cytokines. It works by blocking the activity of dopamine receptors, inhibiting the reuptake of serotonin and norepinephrine, and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile are diverse and depend on the specific application. Some of the effects observed in animal models include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Reduced levels of pro-inflammatory cytokines.
3. Improved mood and behavior in animal models of depression and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile in lab experiments include its high yield and purity, as well as its diverse range of potential applications. However, the limitations of the compound include its potential toxicity and the need for further research to establish its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile, including:
1. Further studies on the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved properties and reduced toxicity.
3. Investigation of the potential use of the compound in the treatment of other disorders such as anxiety, bipolar disorder, and post-traumatic stress disorder.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound in humans.
5. Investigation of the potential use of the compound in combination with other drugs for the treatment of complex psychiatric disorders.
Conclusion:
In conclusion, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a promising candidate for the development of new drugs for the treatment of psychiatric and inflammatory disorders. However, further research is needed to establish its safety and efficacy in humans and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile involves the reaction of 4-(3-Chlorobenzoyl)piperazine with 2-phenyloxazole-4-carbonitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The yield of the compound is typically high, and the purity can be improved through various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés synthétisés de 5-(4-(3-Chlorobenzoyl)pipérazin-1-yl)-2-phényloxazole-4-carbonitrile ont été évalués pour leur activité antibactérienne. Notamment, l'un des composés a montré une activité significative contre Bacillus subtilis et Staphylococcus aureus, avec une concentration minimale inhibitrice (CMI) de 500 µg/mL . Cette découverte suggère des applications potentielles dans le développement de médicaments antimicrobiens.
Propriétés antipsychotiques
La structure du composé, qui combine des fragments d'isothiazole et de pipérazine, en fait un candidat intéressant pour les substances médicamenteuses antipsychotiques. Les dérivés de 3-(pipérazin-1-yl)-1,2-benzothiazole agissent comme des antagonistes de la dopamine et de la sérotonine, contribuant à leur utilisation dans la gestion des troubles psychiatriques .
Échafaudage bioactif
La structure hybride isothiazole-pipérazine sert d'échafaudage bioactif. Les chercheurs peuvent explorer des modifications autour de ce noyau pour développer de nouveaux candidats médicaments. En tirant parti des caractéristiques pharmacophoriques des deux fragments, les scientifiques peuvent affiner l'activité biologique .
Traitement de la dysfonction urinaire
Les dérivés de benzisothiazole, une classe qui comprend le 3-(pipérazin-1-yl)-1,2-benzothiazole, ont été étudiés pour leur potentiel dans le traitement de la dysfonction urinaire . Des études supplémentaires pourraient révéler des applications spécifiques dans ce domaine thérapeutique.
Agonisme du récepteur MC4
Les dérivés de pipérazine, y compris ceux liés à notre composé, présentent une activité agoniste du récepteur MC4 . Le récepteur 4 de la mélanocortine (MC4R) joue un rôle dans la régulation de l'homéostasie énergétique et du poids corporel. La compréhension de l'interaction du composé avec le MC4R pourrait conduire à de nouvelles approches dans la gestion de l'obésité.
En résumé, le this compound offre des pistes prometteuses pour le développement de médicaments, allant des agents antibactériens aux antipsychotiques potentiels. Les chercheurs peuvent explorer ses applications diverses dans plusieurs domaines, en tirant parti de sa structure hybride unique. 🌟
Safety and Hazards
Propriétés
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)15-5-2-1-3-6-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGJGJFRKDGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2456659.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2456663.png)

![8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2456666.png)

![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)
![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)
![2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2456673.png)


![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)
![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)